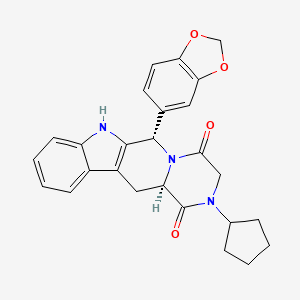

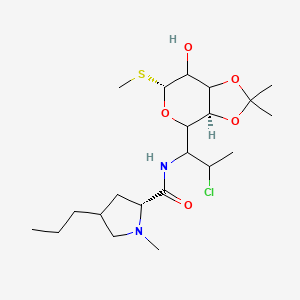

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil

Vue d'ensemble

Description

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (DC-Tadalafil) is a synthetic compound that has recently been developed for use in scientific research. It is a metabolite of the drug tadalafil, which is used to treat erectile dysfunction. DC-Tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can be achieved through a multi-step process involving the modification of the parent compound tadalafil.

Starting Materials

Tadalafil, Cyclopentylmagnesium bromide, Lithium aluminum hydride, Methanol, Hydrochloric acid, Sodium hydroxide, Chloroacetyl chloride, Triethylamine, Sodium borohydride, Acetic acid, Methanol, Ethyl acetate, Wate

Reaction

Tadalafil is reacted with cyclopentylmagnesium bromide in the presence of a catalyst to form N-cyclopentyl tadalafil., N-cyclopentyl tadalafil is then reduced with lithium aluminum hydride in methanol to form N-Desmethyl-N-cyclopentyl tadalafil., N-Desmethyl-N-cyclopentyl tadalafil is then reacted with hydrochloric acid to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil., Chloroacetyl chloride is reacted with triethylamine to form the chloroacetyl triethylammonium salt., The chloroacetyl triethylammonium salt is then reacted with sodium borohydride in the presence of acetic acid to form the chloroacetyl alcohol., The chloroacetyl alcohol is then reacted with N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in ethyl acetate to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil chloroacetate., The N-Desmethyl-N-cyclopentyl cis-ent-tadalafil chloroacetate is then hydrolyzed with sodium hydroxide in water to form N-Desmethyl-N-cyclopentyl cis-ent-tadalafil.

Mécanisme D'action

The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is not yet fully understood. However, it is believed that N-Desmethyl-N-cyclopentyl cis-ent-tadalafil binds to certain receptors in the body, such as the cyclic guanosine monophosphate (cGMP) receptor, which is involved in the regulation of blood flow. Additionally, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to interact with certain enzymes, such as phosphodiesterase type 5 (PDE5), which is involved in the breakdown of cGMP. These interactions are believed to be responsible for the biochemical and physiological effects of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil.

Effets Biochimiques Et Physiologiques

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments. For example, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have anti-inflammatory effects, as well as antioxidant properties. Additionally, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have neuroprotective effects, and it has been found to reduce the risk of ischemic stroke in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments has both advantages and limitations. One of the advantages of using N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments. However, one of the limitations of using N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments is that its mechanism of action is still not fully understood. Additionally, the long-term effects of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil have not yet been studied, and it is not yet known if N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is safe for use in humans.

Orientations Futures

There are a number of potential future directions for research on N-Desmethyl-N-cyclopentyl cis-ent-tadalafil. One potential direction is to further study the mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil and to identify any potential interactions with other molecules. Additionally, further research is needed to determine the long-term effects of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil and to determine if it is safe for use in humans. Additionally, further research is needed to identify potential applications of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in scientific research and to develop potential treatments for diseases such as rheumatoid arthritis and cancer. Finally, further research is needed to optimize the synthesis method of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil and to identify potential methods for increasing the stability of the compound.

Applications De Recherche Scientifique

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research. For example, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have anti-inflammatory effects in laboratory experiments, and it is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have antioxidant properties in laboratory experiments, and it is being studied as a potential treatment for oxidative stress-related diseases such as cancer.

Propriétés

IUPAC Name |

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUCUSITNKSTMS-NLFFAJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2CC(=O)N3[C@@H](C2=O)CC4=C([C@@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil | |

CAS RN |

1881279-53-3 | |

| Record name | N-Desmethyl-N-cyclopentyl cis-ent-tadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1881279533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL-N-CYCLOPENTYL CIS-ENT-TADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D376Z4G58P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)